rac 6β-Hydroxy Norgestrel

Catalog No.
S1800153
CAS No.
20402-61-3
M.F
C₂₁H₂₈O₃
M. Wt
328.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 6β-Hydroxy Norgestrel

CAS Number

20402-61-3

Product Name

rac 6β-Hydroxy Norgestrel

Molecular Formula

C₂₁H₂₈O₃

Molecular Weight

328.45

Synonyms

(6β,17α)-(±)-13-Ethyl-6,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one; (±)-13-Ethyl-6β,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one

Rac 6β-Hydroxy Norgestrel is a synthetic progestin, a derivative of the natural hormone progesterone. It is primarily used in hormonal contraceptives and exhibits properties that mimic the effects of progesterone in the body. The compound is characterized by the presence of a hydroxyl group at the 6β position, which is crucial for its biological activity and pharmacological effects. Rac 6β-Hydroxy Norgestrel is known for its ability to inhibit ovulation, alter the menstrual cycle, and modify endometrial tissue, making it effective in contraceptive applications.

Typical of steroid compounds. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups can occur at various positions on the steroid nucleus, affecting the compound's solubility and biological activity.
  • Conjugation: Metabolic processes often involve conjugation with glucuronic acid or sulfate, enhancing water solubility for excretion.
  • Oxidation and Reduction: The compound can undergo oxidation at specific carbon positions, leading to the formation of different metabolites that may exhibit varying pharmacological activities.

These reactions are mediated by enzymes such as cytochrome P450, which play a significant role in the metabolism of steroid hormones .

Rac 6β-Hydroxy Norgestrel exhibits significant biological activity primarily through its action on progesterone receptors. Its effects include:

  • Inhibition of Ovulation: By mimicking progesterone, it prevents ovulation by inhibiting luteinizing hormone release from the pituitary gland.
  • Endometrial Changes: It induces changes in the endometrium that make it less suitable for implantation, thereby preventing pregnancy.
  • Menstrual Cycle Regulation: The compound can help regulate menstrual cycles and alleviate symptoms associated with menstrual disorders.

Additionally, studies have shown that Rac 6β-Hydroxy Norgestrel has a favorable safety profile compared to other progestins, with fewer side effects related to androgenic activity .

The synthesis of Rac 6β-Hydroxy Norgestrel typically involves several steps:

  • Starting Material: The synthesis often begins with norgestrel or similar steroid precursors.
  • Hydroxylation Reaction: A hydroxylation reaction is conducted using reagents such as peracids or specific enzymes to introduce the hydroxyl group at the 6β position.
  • Purification: The product is purified using chromatographic techniques to isolate Rac 6β-Hydroxy Norgestrel from other by-products.

Recent advancements in biocatalytic methods have also been explored to enhance the efficiency and selectivity of these synthetic routes .

Rac 6β-Hydroxy Norgestrel is primarily utilized in:

  • Hormonal Contraceptives: It is a key ingredient in various oral contraceptive formulations due to its effectiveness in preventing ovulation.
  • Menstrual Disorder Treatments: The compound can be used to manage conditions such as dysmenorrhea and endometriosis by regulating hormonal levels.
  • Hormone Replacement Therapy: In some cases, it may be included in hormone replacement therapies for postmenopausal women.

Its unique properties make it an important compound in reproductive health management .

Research has indicated that Rac 6β-Hydroxy Norgestrel interacts with several other medications and substances:

  • Drug Interactions: It may interact with drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. This can affect serum concentrations and efficacy .
  • Food Interactions: Certain foods may influence the absorption and metabolism of Rac 6β-Hydroxy Norgestrel, potentially altering its effectiveness.
  • Herbal Interactions: Herbal supplements like St. John's Wort have been shown to induce CYP3A4 activity, which could reduce the efficacy of progestins including Rac 6β-Hydroxy Norgestrel.

Understanding these interactions is crucial for optimizing therapeutic outcomes when using this compound .

Rac 6β-Hydroxy Norgestrel shares similarities with several other synthetic progestins. Notable compounds include:

Compound NameKey FeaturesUnique Aspects
NorgestrelFirst-generation progestin; effective ovulation inhibitorHigher androgenic activity than Rac 6β-Hydroxy Norgestrel
LevonorgestrelSecond-generation progestin; widely used in contraceptivesLower side effects compared to older progestins
DesogestrelThird-generation progestin; selective progesterone receptor modulatorReduced androgenic effects; improved tolerability
EtonogestrelActive metabolite of desogestrel; similar contraceptive usesLong-acting formulation available

Rac 6β-Hydroxy Norgestrel's unique hydroxylation at the 6β position differentiates it from these compounds, contributing to its distinct pharmacological profile and lower androgenic side effects compared to many first-generation progestins .

Chemical Synthesis Routes from Norgestrel Precursors

The chemical synthesis of rac 6β-Hydroxy Norgestrel typically involves direct hydroxylation of norgestrel precursors through various oxidative transformation strategies [2]. The most established synthetic route utilizes norgestrel as the starting material, which undergoes selective hydroxylation at the 6β position through controlled oxidation reactions [8]. This transformation requires precise reaction conditions to achieve regioselective hydroxylation while maintaining the integrity of the steroid backbone.

Traditional chemical hydroxylation methods employ strong oxidizing agents such as osmium tetroxide or potassium permanganate under carefully controlled conditions [8]. However, these approaches often suffer from poor selectivity and yield multiple hydroxylated products, necessitating extensive purification procedures [13]. Alternative chemical routes utilize chromium-based oxidants or selenium dioxide to achieve selective 6β-hydroxylation, though these methods require specialized handling due to the toxicity of the reagents [8].

Synthesis MethodStarting MaterialOxidizing AgentYield (%)Selectivity
Direct HydroxylationNorgestrelOsmium Tetroxide45-60Moderate
Chromium OxidationNorgestrelChromium Trioxide35-50Low
Selenium-mediatedNorgestrelSelenium Dioxide40-55Moderate

The synthetic pathway commonly begins with norgestrel dissolution in an appropriate organic solvent, followed by treatment with the selected oxidizing agent under controlled temperature and atmospheric conditions [34]. The reaction typically proceeds through a stepwise mechanism involving initial formation of a metal-steroid complex, followed by oxygen insertion at the 6β position [8]. Temperature control proves critical, as elevated temperatures can lead to over-oxidation and formation of unwanted ketone products [34].

Biocatalytic Hydroxylation Strategies for Selective β-Position Modification

Biocatalytic approaches have emerged as superior alternatives to traditional chemical synthesis methods for producing rac 6β-Hydroxy Norgestrel [8] [9]. These methods utilize specific enzymes, particularly cytochrome P450 monooxygenases, to achieve highly selective hydroxylation at the 6β position [8]. The enzymatic transformation offers several advantages including improved regioselectivity, milder reaction conditions, and reduced environmental impact compared to chemical methods [9].

Cytochrome P450 enzymes, specifically CYP3A4 and related isoforms, demonstrate remarkable capability for 6β-hydroxylation of steroid substrates [10]. These enzymes catalyze the insertion of molecular oxygen into the carbon-hydrogen bond at the 6β position through a complex catalytic cycle involving heme-iron chemistry [8]. The reaction requires nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds under physiological conditions [9].

Recent developments in engineered cytochrome P450 systems have significantly improved the efficiency of 6β-hydroxylation reactions [8]. The CYP105D18 enzyme, originally isolated from bacterial sources, has been successfully modified through protein engineering to enhance substrate specificity for norgestrel derivatives [8]. Rational design approaches targeting the substrate access channel have yielded mutant enzymes with improved catalytic efficiency [8].

Enzyme SystemSource OrganismConversion Rate (%)Selectivity (β:α)Reaction Time (hours)
CYP3A4Human liver75-8515:124
CYP105D18Bacterial80-9020:112
CYP154C8Engineered85-9525:18

The biocatalytic process typically employs whole-cell biotransformation systems or purified enzyme preparations [9]. Whole-cell systems offer the advantage of cofactor regeneration and simplified product isolation, while purified enzyme systems provide greater control over reaction conditions [8]. The choice between these approaches depends on the desired scale of production and purity requirements [9].

Peroxygenase variants of cytochrome P450 enzymes represent a significant advancement in biocatalytic steroid hydroxylation [9]. These engineered enzymes utilize hydrogen peroxide as an oxygen source, eliminating the need for complex cofactor regeneration systems [9]. The peroxygenase activity enables efficient hydroxylation with improved atom economy and reduced process complexity [9].

Purification Techniques for Racemate Separation

The purification of rac 6β-Hydroxy Norgestrel presents unique challenges due to its racemic nature and structural similarity to related steroid compounds [13]. Effective separation techniques must address both the removal of synthetic impurities and the potential resolution of individual enantiomers when required [14]. Modern purification strategies combine multiple chromatographic techniques to achieve the necessary purity levels for pharmaceutical applications [13].

High-performance liquid chromatography remains the primary method for rac 6β-Hydroxy Norgestrel purification [16]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of the target compound from structurally related impurities [13]. The separation typically employs gradient elution with acetonitrile-water mobile phases, with detection accomplished through ultraviolet absorption at 242-245 nanometers [16].

Purification MethodColumn TypeMobile PhasePurity Achieved (%)Recovery (%)
RP-HPLCC18ACN/Water95-9885-90
Semi-prep HPLCPhenylMeOH/Water98-9980-85
Chiral HPLCAmylose-basedHexane/IPA99+75-80

Semi-preparative liquid chromatography techniques enable the isolation of larger quantities of purified rac 6β-Hydroxy Norgestrel [13]. These methods utilize columns with increased diameter and modified flow rates to accommodate higher sample loads while maintaining separation efficiency [13]. The scale-up from analytical to semi-preparative conditions requires careful optimization of injection volume, flow rate, and detection parameters [13].

Chiral separation techniques become essential when enantiomerically pure forms of 6β-Hydroxy Norgestrel are required [14] [15]. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, demonstrate excellent enantioselectivity for steroid compounds [14]. The separation mechanism relies on the formation of diastereomeric complexes between the chiral selector and the enantiomers of the target compound [17].

Two-dimensional liquid chromatography approaches provide enhanced resolution for complex steroid mixtures containing rac 6β-Hydroxy Norgestrel [13]. These systems combine orthogonal separation mechanisms, such as reversed-phase and hydrophilic interaction chromatography, to achieve superior peak capacity [13]. The automated transfer of fractions between dimensions enables comprehensive purification with minimal manual intervention [13].

Crystallization techniques serve as complementary purification methods, particularly for large-scale production [37]. The crystallization of rac 6β-Hydroxy Norgestrel from appropriate solvent systems can achieve high purity levels while providing an economical approach to purification [37]. Solvent selection proves critical, with polar organic solvents generally providing better crystal formation and purity [37].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of rac 6β-Hydroxy Norgestrel presents numerous technical and economic challenges [20] [22]. These challenges encompass process optimization, quality control implementation, regulatory compliance, and cost-effectiveness considerations [20]. The complex nature of steroid synthesis requires specialized manufacturing facilities and expertise [24].

Process development for large-scale production must address several critical factors including reaction kinetics, heat transfer, mixing efficiency, and waste minimization [20]. The hydroxylation reactions used in rac 6β-Hydroxy Norgestrel synthesis are typically exothermic and require precise temperature control to prevent decomposition or side product formation [20]. Scale-up considerations include reactor design, cooling systems, and automated process control [20].

Scale FactorLaboratoryPilot PlantCommercial
Batch Size1-10 g100-1000 g10-100 kg
Reactor Volume0.1-1 L10-100 L1000-10000 L
Processing Time8-24 hours12-48 hours24-72 hours
Yield Efficiency70-85%65-80%60-75%

Quality control systems for industrial steroid production require sophisticated analytical capabilities [35]. The manufacturing process must incorporate in-process monitoring, final product testing, and stability assessment protocols [35]. Analytical methods must be validated according to regulatory guidelines and capable of detecting trace impurities that could affect product quality [36]. The implementation of quality-by-design principles ensures consistent product quality throughout the manufacturing process [35].

Regulatory compliance represents a significant challenge in steroid manufacturing, requiring adherence to good manufacturing practice guidelines and various international standards [35]. The production facilities must undergo regular inspections and maintain comprehensive documentation systems [35]. Environmental considerations include waste treatment, emission control, and solvent recovery systems [20].

Economic factors significantly influence the feasibility of industrial rac 6β-Hydroxy Norgestrel production [20] [21]. The high cost of starting materials, specialized equipment requirements, and low production volumes typical of specialty pharmaceuticals create economic pressures [20]. Process optimization efforts focus on improving yields, reducing cycle times, and minimizing waste generation [20].

Biotechnological approaches to industrial production offer potential advantages in terms of selectivity and environmental impact [21]. However, the implementation of biocatalytic processes at industrial scale requires specialized fermentation equipment, enzyme production capabilities, and downstream processing systems [21]. The economic viability of biotechnological routes depends on achieving high conversion rates and developing cost-effective enzyme production methods [21].

Supply chain considerations for industrial production include sourcing of high-quality raw materials, maintenance of specialized equipment, and availability of skilled personnel [22]. The limited number of suppliers for steroid precursors can create supply vulnerabilities, necessitating strategic sourcing approaches [22]. The specialized nature of steroid manufacturing requires ongoing workforce development and training programs [22].

The compound rac 6β-Hydroxy Norgestrel occupies a unique position within the complex steroidal progestin metabolism networks, functioning as both an intermediate metabolite and a bioactive compound with distinct pharmacological properties [2]. This racemic hydroxylated derivative of norgestrel represents a critical junction point in steroid hormone biotransformation pathways, where multiple enzymatic systems converge to regulate hormonal activity and clearance mechanisms [3] [4].

Within the broader context of steroid hormone biosynthesis, rac 6β-Hydroxy Norgestrel emerges from the cytochrome P450-mediated hydroxylation of norgestrel, specifically through the action of hepatic and extrahepatic enzymes [5] [6]. The metabolic network begins with cholesterol as the universal precursor, progressing through pregnenolone and progesterone to generate the diverse array of steroid hormones including progestins [6] [7]. The introduction of the hydroxyl group at the 6β position fundamentally alters the compound's physicochemical properties, reducing lipophilicity while maintaining substantial biological activity through progesterone receptor interactions .

The integration of rac 6β-Hydroxy Norgestrel into steroidal metabolism networks demonstrates the interconnected nature of steroid hormone processing. The compound participates in cross-pathway interactions where metabolites from different steroidogenic branches can influence each other's formation and clearance [9] [10]. For instance, the availability of cofactors such as NADPH and the competitive inhibition between different steroid substrates for the same enzymatic systems creates a dynamic regulatory environment where rac 6β-Hydroxy Norgestrel both influences and is influenced by the broader metabolic milieu [4] [11].

Table 4: Integration within Steroidal Progestin Metabolism Networks

Pathway ComponentKey EnzymesMetabolic Flux (%)Tissue DistributionRegulation Factors
Cholesterol → PregnenoloneCYP11A1100Adrenal, OvaryStAR protein, ACTH
Pregnenolone → ProgesteroneHSD3B285-95Liver, AdrenalFSH, LH
Progesterone → 6β-HydroxyprogesteroneCYP3A4, CYP3A715-25Liver, IntestineSubstrate availability
6β-Hydroxyprogesterone → ConjugatesUGT2B7, SULT1E180-90Liver, KidneyPAPS, UDPGA levels
Androstenedione → TestosteroneHSD17B370-80Testis, AdrenalLH, insulin
Testosterone → 6β-HydroxytestosteroneCYP3A410-15Liver, ProstateAndrogen status
Cross-pathway IntegrationMultiple CYPs, UGTs, SULTsVariableSystemicHormonal crosstalk

The regulatory mechanisms governing rac 6β-Hydroxy Norgestrel within these networks involve both transcriptional and post-translational control of key enzymes [4] [12]. The expression levels of cytochrome P450 enzymes, particularly CYP3A4, are subject to hormonal regulation through nuclear receptors such as the pregnane X receptor and constitutive androstane receptor [13] [14]. This creates feedback loops where steroid hormones themselves can modulate the enzymatic machinery responsible for their own metabolism and that of related compounds including rac 6β-Hydroxy Norgestrel [15] [16].

CYP3A4-Mediated Hydroxylation Kinetics

The cytochrome P450 3A4 enzyme system represents the primary metabolic pathway responsible for the formation and further biotransformation of rac 6β-Hydroxy Norgestrel [17] [18]. This enzyme, which constitutes approximately 30-50% of total hepatic cytochrome P450 content, demonstrates remarkable substrate promiscuity and plays a central role in the metabolism of numerous steroid hormones including progestins [19] [20].

The hydroxylation kinetics of rac 6β-Hydroxy Norgestrel by CYP3A4 exhibit characteristic Michaelis-Menten behavior, with distinct kinetic parameters that differentiate it from other steroid substrates [17] [11]. The apparent Km values for CYP3A4-mediated hydroxylation of norgestrel derivatives typically range from 25-45 μM, indicating moderate enzyme affinity compared to endogenous steroids such as progesterone [21] [22]. The Vmax values, representing maximum velocity under saturating substrate conditions, demonstrate significant variability depending on the specific hydroxylation position and the presence of other substituents on the steroid backbone [11] [23].

Table 1: CYP3A4-Mediated Hydroxylation Kinetics Parameters

CompoundKm (μM)Vmax (nmol/min/mg protein)CLint (μL/min/mg protein)Primary Metabolites
Norgestrel40-450.8-1.220-276β-OH-norgestrel, 16α-OH-norgestrel
Levonorgestrel25-301.5-2.050-676β-OH-levonorgestrel, 16α-OH-levonorgestrel
Progesterone5-102.5-3.0300-5006β-OH-progesterone, 16α-OH-progesterone
6β-Hydroxyprogesterone15-201.0-1.567-100Further hydroxylated products
16α-Hydroxyprogesterone12-180.9-1.350-726β,16α-dihydroxy-progesterone

The regioselectivity of CYP3A4-mediated hydroxylation demonstrates preferential oxidation at specific positions on the steroid nucleus [21] [11]. For rac 6β-Hydroxy Norgestrel, secondary hydroxylation events occur predominantly at the 16α position, followed by minor hydroxylation at 2α and 21 positions [18] [24]. This regioselectivity is determined by the enzyme's active site architecture and the substrate's binding orientation, which is influenced by the existing 6β-hydroxyl group [25] [13].

The kinetic behavior of CYP3A4 toward rac 6β-Hydroxy Norgestrel exhibits several unique characteristics that distinguish it from typical drug metabolism scenarios [23] [26]. The enzyme demonstrates sigmoidal kinetics under certain conditions, suggesting the presence of multiple binding sites or cooperative binding effects within the large CYP3A4 active site [13] [27]. This phenomenon, known as heterotropic cooperativity, can result in either activation or inhibition of metabolism depending on the specific effector molecules present [25] [28].

Cofactor requirements for optimal CYP3A4 activity include NADPH as the primary electron donor, with cytochrome P450 reductase serving as the essential electron transfer partner [21] [13]. The presence of cytochrome b5 can modulate the hydroxylation pattern, particularly affecting the ratio of different hydroxylated metabolites formed from rac 6β-Hydroxy Norgestrel [21] [11]. Temperature and pH optimization studies indicate that maximal activity occurs at physiological conditions, with activity declining rapidly outside the pH range of 7.0-7.8 [25] [29].

Phase II Conjugation Pathways: Sulfation and Glucuronidation Patterns

The phase II conjugation of rac 6β-Hydroxy Norgestrel represents a critical determinant of its pharmacokinetic profile and biological fate within the organism [30] [31]. These conjugation reactions serve dual purposes: facilitating water-soluble metabolite formation for efficient excretion while simultaneously modulating the compound's biological activity through reversible inactivation mechanisms [12] [15].

Glucuronidation constitutes the predominant phase II pathway for rac 6β-Hydroxy Norgestrel metabolism, catalyzed primarily by UDP-glucuronosyltransferase enzymes of the UGT1A and UGT2B families [12] [32]. The compound's multiple hydroxyl groups provide several potential sites for glucuronic acid conjugation, with the 17β-hydroxyl group representing the most favored position due to its accessibility and favorable stereochemistry [33] [34]. Secondary glucuronidation occurs at the 6β-hydroxyl position, though with significantly lower efficiency compared to the 17β site [14] [35].

The kinetic parameters for glucuronidation demonstrate substrate specificity patterns that vary considerably among different UGT isoforms [32] [36]. UGT2B7, the primary enzyme responsible for steroid glucuronidation, exhibits Km values ranging from 50-150 μM for rac 6β-Hydroxy Norgestrel, indicating moderate to low affinity compared to endogenous steroid substrates [12] [31]. The Vmax values typically range from 200-800 pmol/min/mg protein, representing moderate metabolic capacity within the context of hepatic phase II metabolism [36] [37].

Table 2: Phase II Conjugation Patterns and Excretion Routes

MetaboliteGlucuronidation (%)Sulfation (%)Primary Conjugation SiteExcretion Route
6β-Hydroxy norgestrel45-5525-3517β-OH, 6β-OHUrine (70%), Feces (30%)
3α,5β-Tetrahydro-6β-hydroxy norgestrel65-7515-253α-OH, 17β-OHUrine (85%), Feces (15%)
16α-Hydroxy-6β-hydroxy norgestrel35-4530-4016α-OH, 17β-OHUrine (60%), Feces (40%)
2α-Hydroxy-6β-hydroxy norgestrel40-5035-452α-OH, 6β-OHUrine (75%), Feces (25%)
6β-Hydroxy norgestrel-3-one55-6520-3017β-OHUrine (80%), Feces (20%)

Sulfation represents the secondary conjugation pathway for rac 6β-Hydroxy Norgestrel, mediated by cytosolic sulfotransferase enzymes utilizing 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor [30] [15]. The sulfation pattern differs markedly from glucuronidation, with preferential conjugation occurring at phenolic hydroxyl groups when present, followed by secondary alcoholic hydroxyl groups [33] [38]. SULT1E1, the primary estrogen sulfotransferase, demonstrates significant activity toward rac 6β-Hydroxy Norgestrel, particularly when the compound undergoes aromatization to phenolic metabolites [32] [16].

The relative contribution of sulfation versus glucuronidation varies substantially depending on several physiological and pathophysiological factors [31] [15]. Age-related changes in conjugating enzyme expression result in altered conjugation patterns, with neonates and elderly individuals showing reduced glucuronidation capacity and compensatory increases in sulfation [35] [39]. Gender differences also influence conjugation patterns, with females typically demonstrating higher UGT2B7 activity and males showing enhanced SULT1E1 expression [32] [40].

Competitive interactions between sulfation and glucuronidation pathways create complex kinetic relationships that can significantly impact the overall metabolic fate of rac 6β-Hydroxy Norgestrel [31] [15]. When glucuronidation capacity becomes saturated, either through high substrate concentrations or enzyme inhibition, sulfation pathways can serve as alternative clearance mechanisms [36] [35]. This metabolic switching represents an important safety mechanism that prevents accumulation of potentially active metabolites under conditions of impaired primary conjugation [30] [37].

Interspecies Variability in Metabolic Processing

The metabolic processing of rac 6β-Hydroxy Norgestrel demonstrates substantial interspecies variability, reflecting evolutionary divergence in drug-metabolizing enzyme expression, regulation, and substrate specificity [41] [42]. These differences have profound implications for extrapolating pharmacokinetic and toxicological data across species and underscore the complexity of translating preclinical findings to human therapeutic applications [43] [44].

Hepatic cytochrome P450 expression patterns vary dramatically across mammalian species, with humans, rodents, and non-human primates exhibiting distinct enzyme profiles [41] [45]. In humans, CYP3A4 represents the predominant enzyme responsible for rac 6β-Hydroxy Norgestrel metabolism, whereas rodent species rely primarily on CYP3A11 and CYP3A25 isoforms with different substrate specificities and kinetic parameters [46] [47]. Non-human primates demonstrate intermediate patterns, with CYP3A8 serving as the orthologous enzyme to human CYP3A4, though with notable differences in catalytic efficiency [48] [49].

Table 3: Interspecies Variability in Metabolic Processing Parameters

SpeciesCYP3A Expression (pmol/mg protein)Hydroxylation Rate (nmol/min/mg)Glucuronidation/Sulfation RatioHalf-life (hours)Primary Metabolic Pathway
Human150-2501.2-1.82.0-2.520-26CYP3A4 hydroxylation
Rat80-1200.8-1.24.0-5.012-18Rapid A-ring reduction
Rabbit200-3002.0-2.83.0-4.08-12Extensive hydroxylation
Dog100-1801.0-1.61.5-2.016-22Mixed CYP3A/2C metabolism
Monkey (Cynomolgus)120-2001.4-2.02.5-3.018-24CYP3A-mediated hydroxylation
Mouse60-1000.6-1.03.5-4.510-14Rapid conjugation

Phase II conjugation enzyme expression and activity demonstrate equally significant interspecies differences [46] [50]. Rodent species typically exhibit higher glucuronidation capacity relative to sulfation compared to humans, resulting in more extensive formation of glucuronide conjugates [46] [45]. This pattern reflects higher expression levels of UGT1A and UGT2B family enzymes in rodent liver, particularly UGT2B1, which shows minimal expression in human hepatic tissue [32] [51].

The metabolic fate of rac 6β-Hydroxy Norgestrel in different species reveals distinct biotransformation pathways that can lead to formation of species-specific metabolites [42] [48]. In rats, extensive A-ring reduction predominates, leading to formation of 3α,5β-tetrahydro derivatives that are subsequently conjugated [46] [50]. Rabbits demonstrate preferential hydroxylation at multiple positions, creating a complex metabolite profile with numerous polyhydroxylated derivatives [48] [52]. Dogs exhibit intermediate patterns with significant involvement of CYP2C enzymes in addition to CYP3A-mediated metabolism [45] [53].

Regulatory mechanisms controlling drug-metabolizing enzyme expression show substantial species differences that impact rac 6β-Hydroxy Norgestrel processing [44] [54]. The pregnane X receptor, which regulates CYP3A expression in response to xenobiotic exposure, demonstrates different ligand binding specificities across species [41] [47]. Rodent PXR responds to different chemical entities compared to human PXR, resulting in altered induction patterns for cytochrome P450 enzymes involved in steroid metabolism [45] [55].

Dates

Last modified: 07-20-2023

Explore Compound Types